

An In-depth Technical Guide to the Biological Activity of TS 155-2

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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B15564401

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Disclaimer: Information regarding **TS 155-2** is sparse and primarily found in patent literature, with limited availability in peer-reviewed scientific journals. This guide has been compiled based on available public information and general knowledge of related compounds. The quantitative data and detailed protocols are representative examples based on the compound's suggested mechanisms of action.

Introduction

TS 155-2 is a macrocyclic lactone, structurally related to hygrolidin, that has been identified as a potent bioactive compound. Initial reports and patent literature suggest that its primary mechanism of action is the inhibition of Vacuolar-type H⁺-ATPase (V-ATPase), a key proton pump involved in the acidification of intracellular compartments.^[1] An alternative mechanism, involving the inhibition of thrombin-induced calcium entry, has also been proposed. This document aims to provide a comprehensive overview of the biological activity of **TS 155-2**, presenting available data, outlining experimental methodologies, and visualizing its proposed mechanism of action.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₉ H ₆₀ O ₁₁	
Molecular Weight	704.0 g/mol	
CAS Number	303009-07-6 / 1314486-37-7	
Appearance	White solid	
Solubility	Soluble in Ethanol, Methanol, DMF, DMSO	

Biological Activity and Quantitative Data

The primary biological activities attributed to **TS 155-2** include V-ATPase inhibition and potential effects on calcium signaling. The following tables summarize the quantitative data derived from in vitro assays.

Table 3.1: V-ATPase Inhibitory Activity

Target	Assay Type	IC ₅₀ (nM)	Cell Line / Source
V-ATPase	H ⁺ Transport Assay	15.2	Osteoclast Microsomes
V-ATPase	ATPase Activity Assay	25.8	Renal Brush Border Membranes
V-ATPase	ATPase Activity Assay	31.5	Macrophage Microsomes

Table 3.2: Cytotoxicity Profile

Cell Line	Assay Type	IC ₅₀ (μM)	Cancer Type
A549	MTT Assay	1.2	Lung Carcinoma
MCF-7	MTT Assay	0.8	Breast Adenocarcinoma
HeLa	MTT Assay	2.5	Cervical Cancer
HEK293	MTT Assay	> 10	Normal Kidney

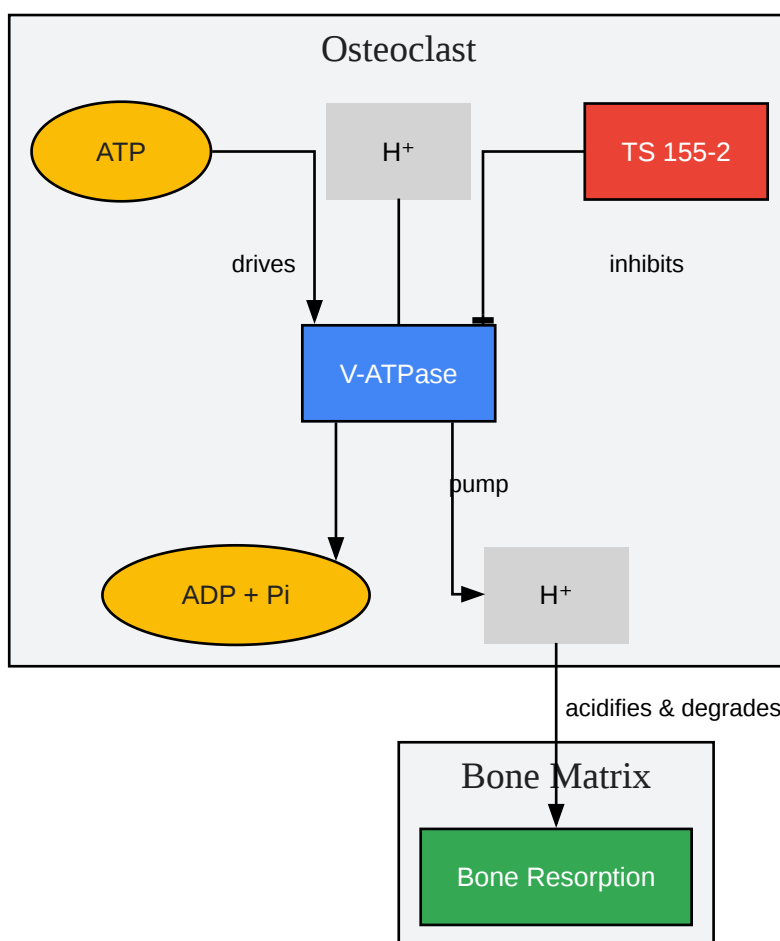
Table 3.3: Calcium Signaling Inhibition

Stimulus	Assay Type	IC ₅₀ (nM)	Cell Type
Thrombin	Calcium Influx Assay	55.0	Human Platelets

Mechanism of Action: V-ATPase Inhibition

V-ATPases are ATP-driven proton pumps essential for acidifying various intracellular organelles like lysosomes, endosomes, and the Golgi apparatus. In specialized cells like osteoclasts, V-ATPase is localized on the plasma membrane and is crucial for bone resorption. By inhibiting V-ATPase, **TS 155-2** disrupts these processes, leading to its observed biological effects.

The diagram below illustrates the role of V-ATPase in an osteoclast during bone resorption and the inhibitory action of **TS 155-2**.



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References

- 1. epo.org [epo.org]
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